molecular formula C22H17ClN4O3S B4701727 N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide

N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4701727
M. Wt: 452.9 g/mol
InChI Key: RHSGHQSTWYLVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AQ-13 and is a member of the quinoline family of compounds. AQ-13 has shown promising results in various studies, making it an exciting area of research.

Mechanism of Action

AQ-13 exerts its biological effects by inhibiting the activity of various enzymes such as topoisomerase II and DNA polymerase. AQ-13 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, AQ-13 has been shown to inhibit the growth of various bacteria and parasites by disrupting their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
AQ-13 has various biochemical and physiological effects depending on the cell type and disease being studied. In cancer cells, AQ-13 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In infectious diseases, AQ-13 has been shown to inhibit the growth of various bacteria and parasites by disrupting their DNA replication and repair mechanisms. In neuroscience, AQ-13 has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

AQ-13 has several advantages as a research tool, including its high potency and specificity for its target enzymes. AQ-13 is also relatively easy to synthesize and purify, making it readily available for research. However, AQ-13 also has limitations, including its potential toxicity and lack of selectivity for its target enzymes in certain cell types.

Future Directions

There are several future directions for AQ-13 research. In cancer research, AQ-13 could be further studied as a potential chemotherapy agent. In infectious diseases, AQ-13 could be studied for its potential as an antiviral agent. In neuroscience, AQ-13 could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be done to optimize the synthesis and purification of AQ-13 and to improve its selectivity for its target enzymes.

Scientific Research Applications

AQ-13 has been extensively studied for its potential applications in various fields such as cancer research, infectious diseases, and neuroscience. In cancer research, AQ-13 has shown promising results as an inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and repair. AQ-13 has also been shown to have antitumor activity against various cancer cell lines. In infectious diseases, AQ-13 has been studied for its potential as an antimalarial and antibacterial agent. In neuroscience, AQ-13 has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

6-chloro-2-pyridin-4-yl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c23-16-3-6-20-18(11-16)19(12-21(27-20)15-7-9-25-10-8-15)22(28)26-13-14-1-4-17(5-2-14)31(24,29)30/h1-12H,13H2,(H,26,28)(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSGHQSTWYLVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide
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